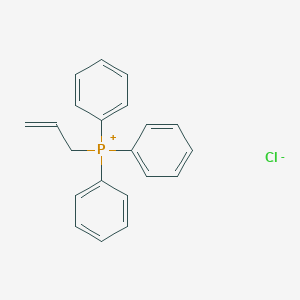

Allyltriphenylphosphonium chloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

triphenyl(prop-2-enyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20P.ClH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h2-17H,1,18H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMJROWWQOJRJX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939897 | |

| Record name | Triphenyl(prop-2-en-1-yl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18480-23-4 | |

| Record name | Phosphonium, triphenyl-2-propen-1-yl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18480-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyltriphenylphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018480234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18480-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenyl(prop-2-en-1-yl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyltriphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Allyltriphenylphosphonium Chloride: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of allyltriphenylphosphonium chloride, a versatile reagent in organic synthesis. The document details the experimental protocol for its preparation, along with a comprehensive summary of its analytical characterization data.

Synthesis of Allyltriphenylphosphonium Chloride

Allyltriphenylphosphonium chloride is synthesized via the quaternization of triphenylphosphine with allyl chloride. This nucleophilic substitution reaction results in the formation of the phosphonium salt.

Experimental Protocol

Materials:

-

Triphenylphosphine (Ph₃P)

-

Allyl chloride (CH₂=CHCH₂Cl)

-

Acetonitrile (CH₃CN), anhydrous

-

Pentane

-

Schlenk flask

-

Stir bar

-

Reflux condenser

-

Vacuum filtration apparatus

Procedure:

-

To an oven-dried Schlenk flask equipped with a stir bar, add a solution of triphenylphosphine (1.00 equivalent) in anhydrous acetonitrile.

-

Under a nitrogen atmosphere, add allyl chloride (1.00 equivalent) to the solution.

-

Heat the reaction mixture to 70 °C and maintain this temperature for 24 hours.

-

After the reaction is complete, concentrate the mixture in vacuo to obtain the crude product.

-

Purify the crude product by washing with pentane (3 x 10 mL).

-

Isolate the resulting white solid by vacuum filtration.

-

Dry the purified allyltriphenylphosphonium chloride for 12 hours in vacuo at room temperature.[1]

Characterization Data

The identity and purity of the synthesized allyltriphenylphosphonium chloride can be confirmed using various spectroscopic and analytical techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₂₀ClP[2] |

| Molecular Weight | 338.8 g/mol [2] |

| Appearance | White to pale cream powder |

| Melting Point | 227-233.5 °C |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

-

δ 7.79-7.70 (m, 9H, Ar-H)[1]

-

δ 7.64-7.61 (m, 6H, Ar-H)[1]

-

δ 5.64-5.61 (m, 1H, -CH=)[1]

-

δ 5.48 (dd, J = 16.8, 5.2 Hz, 1H, =CH₂)[1]

-

δ 5.30 (dd, J = 10.0, 4.4 Hz, 1H, =CH₂)[1]

-

δ 4.74 (dd, J = 15.6, 7.2 Hz, 2H, -CH₂-)[1]

¹³C{¹H} NMR (100 MHz, CDCl₃):

-

δ 135.1 (d, J = 3.0 Hz)[1]

-

δ 134.0 (d, J = 9.6 Hz)[1]

-

δ 130.4 (d, J = 2.8 Hz)[1]

-

δ 126.3 (d, J = 3.0 Hz)[1]

-

δ 123.3 (d, J = 9.9 Hz)[1]

-

δ 118.4 (d, J = 85.2 Hz)[1]

-

δ 28.9 (d, J = 49.8 Hz)[1]

Mass Spectrometry (ESI-MS):

Infrared (IR) Spectroscopy:

-

The IR spectrum is typically acquired using the KBr wafer technique.[2]

Visual Representations

Synthesis Reaction

Caption: Synthesis of Allyltriphenylphosphonium Chloride.

Experimental Workflow

Caption: Experimental Workflow for Synthesis and Characterization.

References

"physical and chemical properties of Allyltriphenylphosphonium chloride"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltriphenylphosphonium chloride is a quaternary phosphonium salt that serves as a vital reagent in organic synthesis, most notably as a precursor to the corresponding phosphonium ylide for use in the Wittig reaction. This reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon double bonds with high stereo- and regioselectivity. The versatility of the allyl group introduces a reactive handle for further functionalization, making this reagent particularly valuable in the synthesis of complex molecules, including natural products and pharmaceutical intermediates. This technical guide provides an in-depth overview of the physical and chemical properties of allyltriphenylphosphonium chloride, detailed experimental protocols for its synthesis and application, and an exploration of its reactivity.

Physical and Chemical Properties

Allyltriphenylphosphonium chloride is a white to pale cream crystalline powder.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the air, and should be stored in a tightly sealed container in a cool, dry place.[3] The compound is soluble in water and alcohol, but insoluble in acetone.

Quantitative Physical and Spectroscopic Data

The key physical and spectroscopic properties of allyltriphenylphosphonium chloride are summarized in the tables below for easy reference.

Table 1: Physical Properties of Allyltriphenylphosphonium Chloride

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₀ClP | [4][5] |

| Molecular Weight | 338.82 g/mol | [6] |

| Melting Point | 227.5-233.5 °C | [1][2] |

| Appearance | White to pale cream powder | [1][2] |

| Solubility | Soluble in water and alcohol; Insoluble in acetone | |

| Stability | Hygroscopic | [3] |

Table 2: Spectroscopic Data for Allyltriphenylphosphonium Chloride

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 7.86-7.72 (m, 15H, Ar-H), 5.73 (m, 1H, -CH=), 5.55 (dd, 1H, =CH₂), 5.40 (dd, 1H, =CH₂), 4.74 (d, 2H, -CH₂-P) |

| ¹³C NMR (CDCl₃) | δ 135.2, 134.1, 130.5, 129.2 (Ar-C), 126.3 (=CH₂), 118.4 (Ar-C, d, J=85.7 Hz), 29.8 (-CH₂-P, d, J=49.9 Hz) |

| ³¹P NMR (CDCl₃) | δ 21.10 |

Experimental Protocols

Synthesis of Allyltriphenylphosphonium Chloride

A general and reliable method for the synthesis of allyltriphenylphosphonium chloride is the reaction of triphenylphosphine with allyl chloride.

Materials:

-

Triphenylphosphine (PPh₃)

-

Allyl chloride (CH₂=CHCH₂Cl)

-

Anhydrous toluene or acetonitrile

-

Anhydrous diethyl ether or pentane for washing

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene or acetonitrile.

-

Add allyl chloride (1.0-1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR.

-

After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

-

If precipitation is incomplete, the solvent can be partially removed under reduced pressure to induce further precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with anhydrous diethyl ether or pentane to remove any unreacted starting materials.

-

Dry the purified allyltriphenylphosphonium chloride under vacuum.

Purification by Recrystallization: For higher purity, the product can be recrystallized. A common solvent system for phosphonium salts is a mixture of a good solvent and a poor solvent. For allyltriphenylphosphonium chloride, recrystallization can be performed from a mixture of dichloromethane and diethyl ether or ethyl acetate and acetonitrile.[7]

-

Dissolve the crude product in a minimal amount of hot dichloromethane or acetonitrile.

-

Slowly add diethyl ether or ethyl acetate until the solution becomes cloudy.

-

Gently warm the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

The Wittig Reaction using Allyltriphenylphosphonium Chloride

The Wittig reaction is a two-step process involving the formation of the phosphonium ylide followed by its reaction with a carbonyl compound.

Step 1: Ylide Formation

The allyl ylide is typically generated in situ by treating the phosphonium salt with a strong base.

Step 2: Reaction with a Carbonyl Compound (e.g., Benzaldehyde)

This protocol describes the synthesis of 1-phenyl-1,3-butadiene from benzaldehyde.

Materials:

-

Allyltriphenylphosphonium chloride

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Strong base (e.g., n-butyllithium (n-BuLi) in hexanes or sodium hydride (NaH))

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add allyltriphenylphosphonium chloride (1.1 equivalents).

-

Add anhydrous THF or diethyl ether to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (1.0 equivalent) to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

-

Stir the mixture at 0 °C for 30-60 minutes.

-

Slowly add a solution of benzaldehyde (1.0 equivalent) in the same anhydrous solvent to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford 1-phenyl-1,3-butadiene. The other major product is triphenylphosphine oxide, which is also isolated from the column.

Chemical Reactivity and Applications

The primary utility of allyltriphenylphosphonium chloride lies in its role as a Wittig reagent precursor. The resulting allylidenetriphenylphosphorane is a non-stabilized ylide, which generally favors the formation of (Z)-alkenes when reacted with aldehydes.

The allyl moiety in the product alkene provides a versatile functional group for subsequent transformations, including but not limited to:

-

Diels-Alder reactions: The conjugated diene system formed from the Wittig reaction can participate as the diene component.

-

Cross-coupling reactions: The vinyl group can be engaged in various transition-metal-catalyzed cross-coupling reactions.

-

Epoxidation and dihydroxylation: The double bonds can be functionalized to introduce oxygen-containing groups.

These follow-on reactions significantly expand the synthetic utility of allyltriphenylphosphonium chloride, making it a valuable tool in the construction of complex molecular architectures.

Safety and Handling

Allyltriphenylphosphonium chloride is an irritant to the eyes, respiratory system, and skin.[3][5] It is harmful if swallowed or inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. As it is hygroscopic, it should be stored in a dry environment.[3]

Conclusion

Allyltriphenylphosphonium chloride is a readily accessible and highly versatile reagent for the synthesis of 1,3-dienes via the Wittig reaction. Its physical and chemical properties are well-characterized, and its application in organic synthesis is robust. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis, purification, and utilization of this important phosphonium salt, empowering researchers to effectively employ it in their synthetic endeavors.

References

- 1. Allyltriphenylphosphonium chloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. nbinno.com [nbinno.com]

- 3. Allyl triphenylphosphonium chloride synthesis - chemicalbook [chemicalbook.com]

- 4. LabXchange [labxchange.org]

- 5. Allyltriphenylphosphonium chloride | C21H20ClP | CID 2734120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ALLYL-TRIPHENYL-PHOSPHONIUM, CHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Allyltriphenylphosphonium Chloride (CAS 18480-23-4): Properties, Synthesis, and Applications in Research and Development

Introduction

Allyltriphenylphosphonium chloride, identified by CAS number 18480-23-4, is a phosphonium salt that serves as a crucial reagent in synthetic organic chemistry.[1] It is particularly recognized for its role in the Wittig reaction, a powerful method for carbon-carbon bond formation to synthesize alkenes from aldehydes and ketones.[1][2] This white, hygroscopic crystalline powder is an essential building block for researchers and scientists, especially those engaged in the synthesis of complex organic molecules and in the field of drug discovery, where it functions as a valuable pharmaceutical intermediate.[1][2][3][4] This guide provides a comprehensive overview of its properties, synthesis, handling, and key applications.

Physicochemical and Spectral Properties

The fundamental properties of Allyltriphenylphosphonium chloride are summarized below. This data is critical for its use in experimental settings, ensuring accurate measurements and appropriate handling.

General Properties

| Property | Value | Reference |

| CAS Number | 18480-23-4 | [5] |

| Molecular Formula | C₂₁H₂₀ClP | [5][6] |

| Molecular Weight | ~338.8 g/mol | [1][5] |

| IUPAC Name | triphenyl(prop-2-en-1-yl)phosphanium chloride | [1][6] |

| Appearance | White to pale cream crystalline powder | [1][2][3][6] |

| Melting Point | 227.5-233.5 °C | [1][6] |

| Key Characteristic | Hygroscopic (absorbs moisture from the air) | [1][3][4] |

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation of Allyltriphenylphosphonium chloride. Key spectral data are provided for reference.

| Spectrum Type | Key Shifts (ppm) |

| ¹H NMR | 7.83, 7.72 (m, Phenyl H), 5.73 (m, Vinyl H), 5.55 (d, Vinyl H), 5.40 (d, Vinyl H), 4.74 (d, Allyl CH₂) |

| ¹³C NMR | Data available in spectral databases |

Synthesis, Safety, and Handling

Proper synthesis and safe handling are paramount for the effective and secure use of this reagent in a laboratory setting.

Synthesis Protocol

Allyltriphenylphosphonium chloride is typically synthesized via the reaction of triphenylphosphine with allyl chloride.[7] The phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of allyl chloride to form the quaternary phosphonium salt.

Experimental Protocol: Synthesis of Allyltriphenylphosphonium chloride

-

Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.

-

Reagents: Molar equivalents of triphenylphosphine and allyl chloride are added to the flask.[7] A dry, inert solvent such as toluene or benzene is used as the reaction medium.

-

Reaction: The mixture is heated to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the phosphonium salt.

-

Purification: The crude product is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove unreacted starting materials, and dried under a vacuum to yield the final product.

Caption: Synthesis of Allyltriphenylphosphonium chloride.

Safety and Hazard Information

Allyltriphenylphosphonium chloride is an irritant and requires careful handling using appropriate personal protective equipment (PPE).[3]

| Hazard Type | GHS Classification | Precautionary Statements (Examples) |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[4] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air.[4] |

Handling and Storage:

-

Always handle this chemical in a well-ventilated area or a chemical fume hood.[3]

-

Avoid generating dust.[3]

-

Store in a cool, dry place in a tightly sealed container to protect it from moisture, as it is hygroscopic.[3][4]

-

Facilities should be equipped with an eyewash station and a safety shower.[3]

Core Application: The Wittig Reaction

The primary application of Allyltriphenylphosphonium chloride is in the Wittig reaction, which converts aldehydes and ketones into alkenes. This reaction is fundamental to organic synthesis due to its reliability and stereochemical control.

Reaction Mechanism

The process involves two main stages:

-

Ylide Formation: The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom by a strong base (e.g., n-butyllithium, sodium hydride) to form a phosphorus ylide (or phosphorane). This ylide is a resonance-stabilized carbanion.

-

Reaction with Carbonyl: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the desired alkene and triphenylphosphine oxide as a byproduct.

Caption: General mechanism of the Wittig reaction.

Experimental Protocol: Wittig Olefination

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Allyltriphenylphosphonium chloride in anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C using a dry ice/acetone bath. Add a stoichiometric amount of a strong base (e.g., n-butyllithium in hexanes) dropwise. The formation of the ylide is often indicated by a color change to deep red or orange. Allow the mixture to stir at this temperature for 30-60 minutes.

-

Carbonyl Addition: Dissolve the aldehyde or ketone in anhydrous THF and add it dropwise to the cold ylide solution.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Workup and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude product is then purified, typically by column chromatography, to isolate the pure alkene.

Applications in Drug Discovery and Development

While not a therapeutic agent itself, Allyltriphenylphosphonium chloride is a critical tool in the synthesis of New Chemical Entities (NCEs) for drug development.[2][8]

-

Pharmaceutical Intermediate: It serves as a key building block, enabling chemists to introduce allyl groups or construct larger, more complex molecular scaffolds through C-C bond formation.[1][2] The synthesis of dienes, which are common motifs in natural products and pharmacologically active molecules, is a frequent application.

-

Access to Complex Structures: The Wittig reaction allows for the precise and predictable formation of double bonds, which is crucial for building molecules with specific geometries required for biological activity.

-

Antiviral Research: Related phosphonium salts, such as the bromide analogue, have been investigated for antiviral activity, for instance, against the influenza A virus.[9] This suggests that the triphenylphosphonium cation itself, when paired with various functional groups, could be a scaffold of interest for medicinal chemists exploring novel therapeutic agents.

The journey from a basic chemical reagent to an approved drug is long and complex. Intermediates like Allyltriphenylphosphonium chloride are foundational to the "Discovery" and "Chemical Lead Identification" phases of this process.

Caption: Role as an intermediate in drug discovery.

References

- 1. Allyltriphenylphosphonium Chloride|C21H20ClP| [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Allyltriphenylphosphonium chloride | C21H20ClP | CID 2734120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A16012.22 [thermofisher.com]

- 7. Allyl triphenylphosphonium chloride synthesis - chemicalbook [chemicalbook.com]

- 8. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Allyltriphenylphosphonium bromide | 1560-54-9 [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of Allyltriphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltriphenylphosphonium chloride is a quaternary phosphonium salt widely utilized in organic synthesis, most notably as a precursor to the corresponding ylide for the Wittig reaction. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectroscopic signature. Detailed experimental protocols for its synthesis and a representative application in olefination reactions are presented. Furthermore, the underlying mechanism of its action in the Wittig reaction is illustrated through a logical workflow diagram. This document is intended to serve as a core resource for researchers employing this versatile reagent.

Chemical Identity and Physical Properties

Allyltriphenylphosphonium chloride is an organic salt consisting of a positively charged allyltriphenylphosphonium cation and a chloride anion. The central phosphorus atom is bonded to three phenyl groups and one allyl group, resulting in a tetrahedral geometry.

Table 1: Chemical Identifiers and Physical Properties of Allyltriphenylphosphonium Chloride

| Property | Value | Reference |

| IUPAC Name | triphenyl(prop-2-en-1-yl)phosphanium chloride | [1] |

| Synonyms | Allyl(triphenyl)phosphonium chloride, 2-Propenyltriphenylphosphonium chloride | [1] |

| CAS Number | 18480-23-4 | [1] |

| Molecular Formula | C₂₁H₂₀ClP | [1] |

| Molecular Weight | 338.82 g/mol | [1] |

| Appearance | White to pale cream powder | [2] |

| Melting Point | 227-229 °C | [2] |

| SMILES | C=CC--INVALID-LINK--(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | [1] |

| InChIKey | FKMJROWWQOJRJX-UHFFFAOYSA-M | [1] |

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of Allyltriphenylphosphonium chloride. The following data have been reported in deuterated chloroform (CDCl₃).

Table 2: NMR Spectroscopic Data for Allyltriphenylphosphonium Chloride in CDCl₃

| Nucleus | Chemical Shift (δ) in ppm | Description | Reference |

| ¹H NMR | 7.83 - 7.61 | (m, 15H, Phenyl protons) | [3][4] |

| 5.73 - 5.61 | (m, 1H, -CH=) | [3][4] | |

| 5.55 - 5.30 | (m, 2H, =CH₂) | [3][4] | |

| 4.74 | (dd, 2H, -CH₂-P) | [3][4] | |

| ¹³C NMR | 135.1 | (d, Phenyl C) | [3] |

| 134.0 | (d, Phenyl C) | [3] | |

| 130.4 | (d, Phenyl C) | [3] | |

| 126.3 | (d, -CH=) | [3] | |

| 123.3 | (d, =CH₂) | [3] | |

| 118.4 | (d, Phenyl C, ipso) | [3] | |

| 28.9 | (d, -CH₂-P) | [3] | |

| ³¹P NMR | 21.15 | (s) | [3] |

Infrared (IR) Spectroscopy: The IR spectrum of Allyltriphenylphosphonium chloride, typically recorded as a KBr wafer, displays characteristic absorption bands.[1] Key peaks include C-H stretching from the aromatic and allyl groups, C=C stretching of the phenyl and vinyl groups, and P-C vibrations.

Molecular Structure and Bonding

Experimental Protocols

Synthesis of Allyltriphenylphosphonium Chloride

This protocol describes the synthesis via an Sₙ2 reaction between triphenylphosphine and allyl chloride.[6][7]

Materials:

-

Triphenylphosphine (PPh₃)

-

Allyl chloride (CH₂=CHCH₂Cl)

-

Anhydrous toluene

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Add allyl chloride (1.1 equivalents) to the solution dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the mixture to room temperature. The product often precipitates as a white solid.

-

If precipitation is incomplete, the volume of toluene can be reduced under vacuum, and the product can be precipitated by the addition of diethyl ether.

-

Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield Allyltriphenylphosphonium chloride.

Representative Wittig Reaction using Allyltriphenylphosphonium Chloride

This protocol outlines the olefination of an aldehyde (e.g., benzaldehyde) using the ylide generated from Allyltriphenylphosphonium chloride.[8][9]

Materials:

-

Allyltriphenylphosphonium chloride

-

A strong base (e.g., n-butyllithium in hexane or sodium hydride)

-

Anhydrous tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane or diethyl ether for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend Allyltriphenylphosphonium chloride (1 equivalent) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base (1 equivalent, e.g., n-butyllithium) dropwise. The formation of the ylide is indicated by the appearance of a characteristic color (often orange or deep red). Allow the mixture to stir at this temperature for 30-60 minutes.

-

Olefination: Cool the ylide solution to -78 °C (dry ice/acetone bath).

-

Add a solution of benzaldehyde (1 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the corresponding alkene (1-phenyl-1,3-butadiene) and triphenylphosphine oxide as a byproduct.

Reaction Mechanism Visualization

The Wittig reaction is a powerful method for alkene synthesis. The process begins with the deprotonation of the phosphonium salt to form a phosphorus ylide, which then reacts with a carbonyl compound.

Caption: Workflow of the Wittig reaction using an allylphosphonium salt.

References

- 1. Allyltriphenylphosphonium chloride | C21H20ClP | CID 2734120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Allyl(triphenyl)phosphonium chloride | CAS#:18480-23-4 | Chemsrc [chemsrc.com]

- 3. rsc.org [rsc.org]

- 4. Allyl triphenylphosphonium chloride(18480-23-4) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 7. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. www1.udel.edu [www1.udel.edu]

Allyltriphenylphosphonium Chloride: A Technical Guide to its Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltriphenylphosphonium chloride is a versatile phosphonium salt that serves as a key reagent in a variety of organic transformations. Its utility primarily stems from its role as a precursor to the corresponding ylide in the Wittig reaction, a powerful method for the stereoselective synthesis of alkenes. Furthermore, as a quaternary phosphonium salt, it holds potential as a phase-transfer catalyst, facilitating reactions between reagents in immiscible phases. This technical guide provides an in-depth exploration of the mechanisms of action of allyltriphenylphosphonium chloride in these critical organic reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in organic synthesis and drug development.

The Wittig Reaction: Mechanism and Application

The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the conversion of aldehydes and ketones into alkenes.[1][2][3] Allyltriphenylphosphonium chloride is a common precursor for the generation of the allylic ylide required for this transformation.

Mechanism of Action

The Wittig reaction proceeds through a series of well-defined steps, beginning with the formation of a phosphorus ylide (also known as a phosphorane) from the phosphonium salt.[4][5]

Step 1: Ylide Formation

The acidic proton on the carbon adjacent to the positively charged phosphorus atom of allyltriphenylphosphonium chloride can be abstracted by a strong base to form the allylic ylide.[2][5] Common bases for this deprotonation include sodium hydride (NaH), sodium methoxide (NaOMe), and organolithium reagents like n-butyllithium (n-BuLi).[6][7]

Step 2: Oxaphosphetane Formation

The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[6][7] This initial nucleophilic addition can lead to a zwitterionic intermediate called a betaine, although for many Wittig reactions, particularly those that are not salt-free, the reaction is believed to proceed directly to a four-membered ring intermediate, the oxaphosphetane, via a [2+2] cycloaddition.[1][3]

Step 3: Alkene and Triphenylphosphine Oxide Formation

The oxaphosphetane intermediate is unstable and readily collapses in a retro-[2+2] cycloaddition to yield the final alkene product and triphenylphosphine oxide.[2] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction sequence.[5]

Stereoselectivity

The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is highly dependent on the nature of the ylide.[3][7]

-

Non-stabilized Ylides: Ylides with alkyl or aryl substituents that do not offer significant resonance stabilization, such as the allyl ylide derived from allyltriphenylphosphonium chloride, generally lead to the formation of the (Z)-alkene as the major product.[7] This is attributed to the rapid and irreversible formation of the syn-oxaphosphetane intermediate under kinetic control.[3]

-

Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable and their reactions are often reversible. This allows for equilibration to the more thermodynamically stable anti-oxaphosphetane, which then decomposes to give the (E)-alkene as the major product.[3][7]

Table 1: Stereoselectivity of the Wittig Reaction

| Ylide Type | Substituent on Ylide Carbon | Predominant Alkene Isomer | Rationale |

| Non-stabilized | Alkyl, Aryl (e.g., Allyl) | (Z)-alkene | Kinetic control, rapid formation of syn-oxaphosphetane |

| Stabilized | Electron-withdrawing group | (E)-alkene | Thermodynamic control, equilibration to anti-oxaphosphetane |

Experimental Protocols

Below are representative experimental protocols for the synthesis of the phosphonium salt and its subsequent use in a Wittig reaction.

Protocol 1: Synthesis of Allyltriphenylphosphonium Chloride

This procedure is adapted from the synthesis of benzyltriphenylphosphonium chloride.[8]

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stir bar.

-

Reagents: Equimolar amounts of triphenylphosphine and allyl chloride are added to the flask. Toluene is typically used as the solvent.

-

Reaction: The mixture is heated to reflux with vigorous stirring for several hours.

-

Work-up: Upon cooling, the solid phosphonium salt precipitates and is collected by vacuum filtration. The solid is then washed with a non-polar solvent like hexane to remove any unreacted starting materials and dried.

Protocol 2: Wittig Reaction with an Aldehyde

This protocol is a general procedure for the reaction of a phosphonium salt with an aldehyde.[9]

-

Ylide Generation: In a dry, inert atmosphere (e.g., under nitrogen), the allyltriphenylphosphonium chloride is suspended in an anhydrous ether solvent such as THF or diethyl ether. A strong base (e.g., n-butyllithium in hexanes) is added dropwise at a low temperature (e.g., 0 °C) until the characteristic red-orange color of the ylide persists.

-

Reaction with Aldehyde: The aldehyde, dissolved in the same anhydrous solvent, is then added dropwise to the ylide solution at the same low temperature.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the alkene.

Phase-Transfer Catalysis: A Potential Application

Quaternary phosphonium salts, such as allyltriphenylphosphonium chloride, are known to function as phase-transfer catalysts (PTCs).[10][11] PTCs facilitate the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs, thereby accelerating the reaction rate.[10]

Mechanism of Action

The general mechanism for phase-transfer catalysis involving a phosphonium salt is as follows:

-

Anion Exchange: In the aqueous phase, the phosphonium cation (Q⁺) exchanges its counter-ion (X⁻) for the reacting anion (Y⁻) from an inorganic salt (e.g., NaY).

-

Phase Transfer: The newly formed lipophilic ion pair (Q⁺Y⁻) is soluble in the organic phase and migrates across the phase boundary.

-

Reaction in Organic Phase: In the organic phase, the anion (Y⁻) is now "naked" and highly reactive, and it reacts with the organic substrate (RX) to form the product (RY). The phosphonium salt is regenerated with the original counter-ion (Q⁺X⁻).

-

Catalyst Regeneration: The regenerated catalyst (Q⁺X⁻) can then return to the aqueous phase to repeat the cycle.

While the principle of phase-transfer catalysis is well-established for phosphonium salts, specific, well-documented examples of allyltriphenylphosphonium chloride being used in this capacity with detailed quantitative data are not as prevalent in the literature as its use in the Wittig reaction. However, its chemical structure suggests its potential for such applications, particularly in reactions requiring the transfer of anions into an organic phase.

Conclusion

Allyltriphenylphosphonium chloride is a powerful and versatile reagent in organic synthesis. Its primary and most well-documented role is as a precursor to the corresponding ylide in the Wittig reaction, providing a reliable method for the synthesis of alkenes, particularly with a preference for the (Z)-isomer. The mechanism of this reaction is well understood, involving the formation of an ylide, its reaction with a carbonyl compound to form an oxaphosphetane, and the subsequent decomposition to the desired alkene and triphenylphosphine oxide. Furthermore, the quaternary phosphonium salt structure of allyltriphenylphosphonium chloride makes it a potential candidate for use as a phase-transfer catalyst, although specific applications in this area are less commonly reported. The detailed mechanisms, protocols, and data presented in this guide are intended to provide researchers with a solid foundation for the effective utilization of this important synthetic tool.

References

- 1. ijirset.com [ijirset.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Allyl triphenylphosphonium chloride synthesis - chemicalbook [chemicalbook.com]

- 4. researchpublish.com [researchpublish.com]

- 5. Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. alfachemic.com [alfachemic.com]

- 8. benchchem.com [benchchem.com]

- 9. Allyltriphenylphosphonium Chloride|C21H20ClP| [benchchem.com]

- 10. crdeepjournal.org [crdeepjournal.org]

- 11. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

Allyltriphenylphosphonium Salts: A Comprehensive Technical Guide

Introduction

Allyltriphenylphosphonium salts are a class of quaternary phosphonium compounds characterized by a positively charged phosphorus atom bonded to three phenyl groups and an allyl group. These salts are invaluable reagents in synthetic organic chemistry, primarily serving as precursors to phosphorus ylides for the Wittig reaction. Their utility extends to phase transfer catalysis, polymer chemistry, and even applications in medicinal chemistry. This guide provides an in-depth review of the synthesis, properties, and diverse applications of allyltriphenylphosphonium salts, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Allyltriphenylphosphonium Salts

The most common and straightforward method for synthesizing allyltriphenylphosphonium salts is through the quaternization of triphenylphosphine with an allyl halide. This reaction proceeds via a standard SN2 mechanism, where the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic carbon of the allyl halide. The reaction is typically efficient and high-yielding, often carried out in a non-polar solvent like toluene or a polar aprotic solvent such as acetonitrile.

Alternatively, methods have been developed for the synthesis of phosphonium salts from alcohols, offering an alternative to potentially hazardous halogenating agents.

This procedure details a general method for the synthesis of allyltriphenylphosphonium halides.

-

Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add a solution of triphenylphosphine (1.00 equivalent) in acetonitrile (e.g., 10 mmol of PPh₃ in 10 mL of MeCN).

-

Reaction: Add the corresponding allyl halide (1.00 equivalent, e.g., allyl chloride or allyl bromide) to the solution under a nitrogen atmosphere.

-

Heating: Heat the reaction mixture to 70 °C and maintain this temperature for 24 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture in vacuo to remove the solvent and obtain the crude product.

-

Purification: Purify the crude solid by washing it with pentane (3 x 10 mL).

-

Isolation: Isolate the final product, a white solid, by vacuum filtration and dry it for 12 hours in vacuo at room temperature.

// Nodes PPh3 [label="Triphenylphosphine\n(PPh₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; AllylX [label="Allyl Halide\n(CH₂=CHCH₂X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Acetonitrile (Solvent)\n70°C, 24h", shape=ellipse, style=dashed, color="#5F6368", fontcolor="#202124"]; Product [label="Allyltriphenylphosphonium\nHalide", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d];

// Edges {rank=same; PPh3; AllylX;} PPh3 -> Product [label="SN2 Reaction", arrowhead=normal]; AllylX -> Product; Solvent -> Product [style=invis]; // Invisible edge for layout } /dot

Caption: General workflow for the SN2 synthesis of allyltriphenylphosphonium salts.

The following tables summarize key quantitative data for allyltriphenylphosphonium bromide and chloride.

Table 1: Physical and Molecular Properties

| Property | Allyltriphenylphosphonium bromide | Allyltriphenylphosphonium chloride |

|---|---|---|

| CAS Number | 1560-54-9 | 18480-23-4 |

| Molecular Formula | C₂₁H₂₀BrP | C₂₁H₂₀ClP |

| Molecular Weight | 383.26 g/mol | 338.8 g/mol |

| Appearance | White crystalline powder | White solid[1] |

| Melting Point | 222-225 °C (lit.) | Not specified |

Table 2: NMR and Mass Spectrometry Data (Solvent: CDCl₃) [1]

| Data Type | Allyltriphenylphosphonium bromide | Allyltriphenylphosphonium chloride |

|---|---|---|

| ¹H NMR (400 MHz), δ (ppm) | 7.81-7.75 (m, 9H), 7.67-7.64 (m, 6H), 5.68-5.51 (m, 1H), 5.55-5.50 (m, 1H), 5.36-5.32 (m, 1H), 4.73-4.67 (m, 2H) | 7.79-7.70 (m, 9H), 7.64-7.61 (m, 6H), 5.64-5.61 (m, 1H), 5.48 (dd, J=16.8, 5.2 Hz, 1H), 5.30 (dd, J=10.0, 4.4 Hz, 1H), 4.74 (dd, J=15.6, 7.2 Hz, 2H) |

| ¹³C{¹H} NMR (100 MHz), δ (ppm) | 135.2 (d, J=3.3 Hz), 134.0 (d, J=10.1 Hz), 130.5 (d, J=2.7 Hz), 126.4 (d, J=3.0 Hz), 123.2 (d, J=10.0 Hz), 118.4 (d, J=85.7 Hz), 28.9 (d, J=49.9 Hz) | 135.1 (d, J=3.0 Hz), 134.0 (d, J=9.6 Hz), 130.4 (d, J=2.8 Hz), 126.3 (d, J=3.0 Hz), 123.3 (d, J=9.9 Hz), 118.4 (d, J=85.2 Hz), 28.9 (d, J=49.8 Hz) |

| ³¹P{¹H} NMR (162 MHz), δ (ppm) | 21.10 | 21.15 |

| ESI-MS (m/z) | Calculated for C₂₁H₂₀P [M]⁺: 303.1297; Found: 303.1291 | Calculated for C₂₁H₂₀P [M]⁺: 303.1297; Found: 303.1290 |

Applications in Organic Synthesis

The most prominent application of allyltriphenylphosphonium salts is in the Wittig reaction, a powerful method for alkene synthesis. The salt is first deprotonated by a strong base to form a phosphorus ylide (also known as a Wittig reagent). This ylide then reacts with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide. The use of an allyl-substituted ylide specifically allows for the synthesis of 1,3-dienes. The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.

The mechanism proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, leading to a zwitterionic intermediate called a betaine. This betaine then cyclizes to form a four-membered ring intermediate, the oxaphosphetane, which subsequently decomposes to yield the final alkene and triphenylphosphine oxide.

-

Ylide Generation: The allyltriphenylphosphonium salt is suspended in an anhydrous aprotic solvent (e.g., THF, Et₂O) under an inert atmosphere. A strong base (e.g., n-butyllithium, sodium hydride) is added, typically at a low temperature, to deprotonate the phosphonium salt and form the characteristic colored ylide.

-

Reaction with Carbonyl: The aldehyde or ketone, dissolved in the same anhydrous solvent, is added to the ylide solution. The reaction is stirred until the color of the ylide disappears, indicating its consumption.

-

Workup and Purification: The reaction is quenched, and the product is extracted. The major challenge is often the removal of the triphenylphosphine oxide byproduct, which can be achieved through crystallization or chromatography.

// Nodes Phosphonium [label="Allyltriphenylphosphonium\nSalt", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Strong Base\n(e.g., n-BuLi)", fillcolor="#FBBC05", fontcolor="#202124"]; Ylide [label="Phosphorus Ylide\n(Wittig Reagent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbonyl [label="Aldehyde or Ketone\n(R₂C=O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Betaine [label="Betaine Intermediate\n(Zwitterion)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse, style=dashed]; Oxaphosphetane [label="Oxaphosphetane\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse, style=dashed]; Alkene [label="1,3-Diene Product", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box3d]; TPPO [label="Triphenylphosphine\nOxide (TPPO)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box3d];

// Edges Phosphonium -> Ylide [label="Deprotonation"]; Base -> Ylide [style=invis]; Ylide -> Betaine [label="Nucleophilic Attack"]; Carbonyl -> Betaine; Betaine -> Oxaphosphetane [label="Ring Closure"]; Oxaphosphetane -> Alkene [label="Decomposition"]; Oxaphosphetane -> TPPO [label="Decomposition"]; } /dot

Caption: The reaction mechanism of the Wittig olefination using an allylic phosphonium salt.

Phosphonium salts, including allyltriphenylphosphonium bromide, are effective phase transfer catalysts (PTCs). Phase transfer catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The phosphonium cation, with its lipophilic phenyl groups, can pair with an anionic reactant from the aqueous phase. This ion pair is soluble in the organic phase, allowing the anion to react with the organic substrate. After the reaction, the phosphonium cation returns to the aqueous phase to repeat the cycle. This process enhances reaction rates and allows for milder reaction conditions, making it a key principle in green chemistry.

// Edges between phases IonPair_Org -> Catalyst_Org [dir=back, label="Returns to Aqueous Phase", constraint=false]; Catalyst_Org -> Aq_React [dir=back, label="Ion Exchange", constraint=false];

// Invisible nodes for layout edge[style=invis]; IonPair_Org -> Aq_React; Aq_React -> Catalyst_Org; } /dot

Caption: Catalytic cycle of a phosphonium salt (Q⁺) in phase transfer catalysis.

Applications in Medicinal and Materials Chemistry

While the primary role of allyltriphenylphosphonium salts is in synthesis, they and related compounds have shown potential in other scientific fields.

-

Antiviral Activity: Allyltriphenylphosphonium bromide has been identified as a component of phosphonium salts showing antiviral activity against the influenza A virus.

-

Antibacterial Agents: While not specific to the allyl derivative, the broader class of phosphonium salts has been investigated for antibacterial properties. Their activity is often structure-dependent, with some compounds showing efficacy against Gram-positive bacteria like Staphylococcus aureus.

-

Polymer Chemistry: These salts can function as curing accelerators, particularly for powder coatings and epoxy resins. They also serve as reagents in the synthesis of specialty polymers and liquid crystal monomers.

Allyltriphenylphosphonium salts are versatile and indispensable tools in modern chemistry. Their straightforward synthesis and robust reactivity make them the reagents of choice for constructing 1,3-dienes via the Wittig reaction. Furthermore, their utility as phase transfer catalysts aligns with the principles of green and sustainable chemistry. Emerging applications in medicinal and materials science continue to expand the scope of these important compounds, promising further innovation for researchers and drug development professionals.

References

Allyltriphenylphosphonium Chloride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for Allyltriphenylphosphonium chloride (CAS No. 18480-23-4), a compound utilized in various chemical syntheses. This document outlines the known hazards, precautionary measures, and emergency procedures to ensure the safe and effective use of this substance in a laboratory setting. Adherence to the protocols and recommendations outlined herein is crucial for minimizing risks to personnel and the environment.

Chemical and Physical Properties

Allyltriphenylphosphonium chloride is a white, hygroscopic powder. It is important to handle this compound in a controlled environment to prevent moisture absorption, which can affect its stability and reactivity.

| Property | Value | Reference |

| CAS Number | 18480-23-4 | [1] |

| Molecular Formula | C21H20ClP | [2] |

| Molecular Weight | 338.82 g/mol | [2] |

| Appearance | White powder | [1] |

| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [1][2] |

Hazard Identification and Classification

Allyltriphenylphosphonium chloride is classified as an irritant. Direct contact can cause irritation to the skin, eyes, and respiratory system. Ingestion may lead to gastrointestinal irritation.[1][2]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Toxicological Information

Experimental Protocols for Toxicological Assessment

3.1.1. Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is an alternative to the classical LD50 test and aims to determine the oral toxicity of a substance using a reduced number of animals and minimizing pain and distress.[3]

-

Principle: A stepwise procedure is used where a substance is administered orally to a single animal at a defined dose. The outcome of this first animal determines the dose for the next animal. The test aims to identify a dose that causes evident toxicity but no mortality.

-

Test Animals: Healthy, young adult rats of a single sex (typically females as they are generally more sensitive) are used.[3]

-

Procedure:

-

Animals are fasted prior to dosing.[3]

-

The test substance is administered by gavage in a single dose.[3]

-

The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[3]

-

Animals are observed for a minimum of 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior.[3]

-

The results are used to classify the substance according to the Globally Harmonised System (GHS).[3]

-

3.1.2. Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.

-

Principle: The substance is applied to a small area of the skin of an experimental animal. The degree of irritation is observed and scored at specified intervals.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A 0.5 g or 0.5 mL dose of the test substance is applied to the skin under a gauze patch.

-

The patch is removed after a 4-hour exposure period.

-

Observations for erythema (redness) and edema (swelling) are made at 1, 24, 48, and 72 hours after patch removal.

-

The mean scores for erythema and edema are used to determine the irritation classification.

-

3.1.3. Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.[1][4]

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the other eye serving as a control. The degree of irritation is scored over a period of time.[5]

-

Test Animals: Albino rabbits are typically used.[5]

-

Procedure:

-

A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye.[5]

-

The eyelids are held together for about one second.[6]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[4]

-

Lesions of the cornea, iris, and conjunctiva are scored.[5]

-

The reversibility of any observed effects is also assessed.[6]

-

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of Allyltriphenylphosphonium chloride and to protect laboratory personnel.

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible.[1]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture.[1]

Stability and Reactivity

-

Stability: Allyltriphenylphosphonium chloride is stable under recommended storage conditions. However, it is hygroscopic and should be protected from moisture.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and oxides of phosphorus.[2]

Experimental Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

A general procedure for assessing the thermal stability of phosphonium salts using TGA is as follows:

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This allows for the determination of decomposition temperatures.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

A small, accurately weighed sample (typically 5-10 mg) of Allyltriphenylphosphonium chloride is placed in a tared TGA pan.

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is recorded continuously as the temperature increases.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature of maximum mass loss.

-

Accidental Release Measures

-

Spills: In the event of a spill, wear appropriate PPE.[1] Carefully sweep up the solid material, avoiding the generation of dust, and place it in a sealed container for disposal.[1] The spill area should then be cleaned with a suitable solvent.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[1]

Firefighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher.[1]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2]

Logical Workflow for Safe Handling

Caption: General workflow for the safe handling of Allyltriphenylphosphonium chloride.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. umwelt-online.de [umwelt-online.de]

- 4. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 5. nucro-technics.com [nucro-technics.com]

- 6. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

In-depth Technical Guide: The Hygroscopic Nature of Allyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allyltriphenylphosphonium bromide (ATPB) is a widely utilized Wittig reagent in organic synthesis for the formation of carbon-carbon double bonds. Despite its prevalence, there exists conflicting information regarding its hygroscopic nature—its tendency to absorb moisture from the atmosphere. This technical guide provides a comprehensive analysis of the hygroscopic properties of ATPB, offering quantitative data, detailed experimental protocols for moisture determination, and best practices for its handling and use, particularly in moisture-sensitive applications such as the Wittig reaction. Understanding and controlling the water content in ATPB is critical for ensuring reaction efficiency, reproducibility, and overall product purity.

The Hygroscopic Nature of Allyltriphenylphosphonium Bromide: A Review of Evidence

The hygroscopicity of Allyltriphenylphosphonium bromide is a subject of discrepancy in commercially available information. While some suppliers classify the compound as non-hygroscopic, a larger body of evidence from safety data sheets (SDS) and general chemical literature suggests that phosphonium salts, as a class of ionic compounds, are generally susceptible to moisture absorption.

Several chemical suppliers and databases explicitly label Allyltriphenylphosphonium bromide as "hygroscopic" or "moisture-sensitive".[1][][3][4] This is further supported by safety data sheets for related phosphonium salts which recommend avoiding exposure to moist air or water.[5] In contrast, at least one supplier technical specification sheet indicates that it is not hygroscopic.[6] This discrepancy may arise from variations in the purity, crystalline form, or specific formulation of the commercial product.

A critical piece of quantitative data comes from a product specification sheet which indicates a maximum water content of ≤1% as determined by Karl Fischer titration.[7] This specification, while not a direct measure of the rate of water uptake, signifies that moisture is a recognized and controlled impurity in the commercial supply of this reagent.

The general consensus within the scientific community is that it is best practice to handle all phosphonium salts as potentially hygroscopic materials, especially when they are to be used in moisture-sensitive reactions.[8]

Quantitative Data on Moisture Content

The following table summarizes the available quantitative data regarding the water content of Allyltriphenylphosphonium bromide.

| Parameter | Value | Method | Source |

| Water Content Specification | ≤ 1% | Karl Fischer Titration | Thermo Scientific Chemicals[7] |

Impact of Moisture on the Wittig Reaction

The presence of water can have a significant detrimental effect on the Wittig reaction. The primary concern is the reaction of the highly basic ylide intermediate with water, which leads to its protonation and subsequent decomposition. This reduces the concentration of the active Wittig reagent, resulting in lower yields of the desired alkene product. Simple phosphoranes are known to be reactive towards both air and water.[5]

Caption: Logical flow of the Wittig reaction and the detrimental effect of water.

Experimental Protocols

Protocol for Quantitative Assessment of Hygroscopicity

This protocol adapts the gravimetric sorption analysis method to quantify the hygroscopic nature of Allyltriphenylphosphonium bromide.

Caption: Experimental workflow for determining the hygroscopicity of ATPB.

Methodology:

-

Sample Preparation:

-

Dry a sample of Allyltriphenylphosphonium bromide under vacuum at a temperature below its melting point (e.g., 50-60°C) for 24 hours to ensure the removal of any initial water content.

-

Accurately weigh approximately 1.0 g of the dried sample into a pre-weighed weighing bottle. Record this as the initial weight (W_initial).

-

-

Controlled Humidity Exposure:

-

Prepare a controlled humidity environment using a sealed desiccator containing a saturated salt solution. For example, a saturated solution of sodium chloride will maintain a relative humidity (RH) of approximately 75% at room temperature.

-

Place the open weighing bottle containing the sample inside the desiccator.

-

-

Gravimetric Analysis:

-

At regular time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), quickly remove the weighing bottle, close it, and weigh it. Record the weight (W_t).

-

Return the open weighing bottle to the desiccator promptly to minimize exposure to ambient conditions.

-

-

Data Analysis:

-

Calculate the percentage of water uptake at each time point using the formula: % Water Uptake = ((W_t - W_initial) / W_initial) * 100

-

Plot the percentage of water uptake as a function of time to visualize the rate and extent of moisture absorption.

-

Protocol for Karl Fischer Titration of Allyltriphenylphosphonium Bromide

This protocol provides a specific method for determining the water content of Allyltriphenylphosphonium bromide using volumetric Karl Fischer titration.

Methodology:

-

Apparatus and Reagents:

-

Volumetric Karl Fischer titrator.

-

Anhydrous methanol.

-

Commercial Karl Fischer reagent (e.g., Hydranal-Composite 5).

-

Certified water standard for titer determination.

-

-

Titer Determination:

-

Fill the burette with the Karl Fischer reagent.

-

Add anhydrous methanol to the titration vessel and pre-titrate to a stable endpoint to remove any residual water in the solvent.

-

Inject a known amount of the certified water standard into the titration vessel and titrate to the endpoint.

-

The titer (F) of the Karl Fischer reagent is calculated in mg H₂O/mL.

-

-

Sample Analysis:

-

Accurately weigh approximately 0.5 g of the Allyltriphenylphosphonium bromide sample.

-

Quickly transfer the sample into the pre-titrated anhydrous methanol in the titration vessel.

-

Titrate the sample with the Karl Fischer reagent to a stable endpoint.

-

The volume of the Karl Fischer reagent consumed (V) is recorded.

-

-

Calculation of Water Content:

-

The percentage of water in the sample is calculated using the formula: % Water = (V * F) / (Weight of sample in mg) * 100

-

Best Practices for Handling and Storage

Given its hygroscopic nature, the following handling and storage procedures are recommended for Allyltriphenylphosphonium bromide to maintain its integrity and ensure optimal performance in chemical reactions:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9] For long-term storage or for highly sensitive applications, storage in a desiccator over a suitable drying agent (e.g., silica gel, phosphorus pentoxide) or in an inert atmosphere (e.g., in a glove box) is recommended.

-

Handling: When handling the reagent, minimize its exposure to the atmosphere. Weigh out the required amount quickly and reseal the container immediately. For moisture-sensitive reactions, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon).

-

Drying: If the reagent is suspected to have absorbed moisture, it can be dried under vacuum at a temperature below its melting point before use.

Conclusion

While there are conflicting reports, the available evidence strongly suggests that Allyltriphenylphosphonium bromide is a hygroscopic solid. The presence of moisture can significantly impact its utility in sensitive applications like the Wittig reaction. Therefore, it is imperative for researchers, scientists, and drug development professionals to be aware of its moisture-sensitive nature and to implement appropriate handling and storage procedures. The experimental protocols provided in this guide offer standardized methods for quantifying the water content and assessing the hygroscopicity of Allyltriphenylphosphonium bromide, enabling better quality control and ensuring the reliability of synthetic procedures.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. solids-solutions.com [solids-solutions.com]

- 6. Moisture Content Analysis in Powder Samples - PowderTechnology info [powdertechnology.info]

- 7. diva-portal.org [diva-portal.org]

- 8. researchgate.net [researchgate.net]

- 9. What is a powder water absorption tester? Terms | NBCHAO [en1.nbchao.com]

The Genesis of a Synthetic Workhorse: Early Discovery Research on Phosphonium Salts

For Immediate Release – This technical whitepaper delves into the foundational nineteenth and twentieth-century research that established phosphonium salts as a pivotal class of organophosphorus compounds. Transitioning from initial academic curiosities to indispensable reagents in organic synthesis, the early discoveries surrounding phosphonium salts laid the groundwork for transformative reactions, most notably the Nobel Prize-winning Wittig reaction. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the seminal experimental work, including detailed protocols, quantitative data, and the logical frameworks that guided this pioneering research.

Introduction: The Dawn of Organophosphorus Chemistry

The investigation into organic compounds containing phosphorus began in the mid-nineteenth century, with chemists exploring the analogies between nitrogen and phosphorus. August Wilhelm von Hofmann, a prominent figure in the study of amines, extended his work to phosphorus compounds, leading to the first synthesis of what would become known as phosphonium salts. These early explorations were crucial in establishing the fundamental reactivity of phosphines and their subsequent quaternization to form stable, salt-like compounds.

Decades later, the true synthetic potential of phosphonium salts was unlocked through the groundbreaking work of Georg Wittig. His investigation into the reactivity of organophosphorus compounds led to the development of the Wittig reaction, a method of unparalleled importance for the synthesis of alkenes from carbonyl compounds. This discovery, which earned him the Nobel Prize in Chemistry in 1979, transformed phosphonium salts from chemical novelties into essential tools for synthetic chemists.

The Pioneering Synthesis of Phosphonium Salts: Hofmann and Cahours (1857)

The first documented synthesis of a phosphonium salt can be traced back to the collaborative work of August Wilhelm von Hofmann and Auguste Cahours. In their 1857 publication, "Researches on the phosphorus-bases," they detailed the preparation of tertiary phosphines and their subsequent reaction with alkyl halides to form quaternary phosphonium salts.[1] Their work established the fundamental principle of phosphine quaternization, a reaction that remains a cornerstone of phosphonium salt synthesis today.

Experimental Protocol: Synthesis of Tetraethylphosphonium Iodide

The following protocol is an interpretation of the experimental description provided by Hofmann and Cahours for the synthesis of tetraethylphosphonium iodide.[2][3][4][5]

Materials:

-

Triethylphosphine [(C₂H₅)₃P]

-

Ethyl iodide (C₂H₅I)

Procedure:

-

Triethylphosphine, a spontaneously flammable liquid in air, was carefully prepared.

-

Ethyl iodide was mixed with triethylphosphine.

-

An immediate and energetic reaction occurred, accompanied by a significant evolution of heat.

-

The reaction mixture solidified upon cooling, yielding a crystalline mass of tetraethylphosphonium iodide.

-

The resulting solid was described as being composed of "magnificent, colorless, transparent, and brilliant crystals."

Observations: Hofmann and Cahours noted the remarkable stability of the tetraethylphosphonium iodide salt compared to the starting triethylphosphine. They described its solubility in water and alcohol and its insolubility in ether. This early work laid the foundation for understanding the formation and properties of quaternary phosphonium salts.

The Wittig Reaction: A Paradigm Shift in Olefin Synthesis

In 1953, Georg Wittig and his student Georg Geissler published a seminal paper that would forever change the landscape of organic synthesis.[6] Their work detailed the reaction of a phosphonium ylide, generated from a phosphonium salt, with a carbonyl compound to produce an alkene and triphenylphosphine oxide. This elegant and highly efficient method for carbon-carbon double bond formation became known as the Wittig reaction.

Logical Framework of the Wittig Reaction

The Wittig reaction is a two-stage process that begins with the preparation of the phosphonium salt and its subsequent conversion to the reactive ylide, followed by the reaction of the ylide with a carbonyl compound.

Caption: Logical workflow of the Wittig reaction, from phosphonium salt formation to alkene synthesis.

Experimental Protocols from Early Wittig Reaction Research

The following protocols are based on the descriptions in Wittig and Geissler's 1953 paper and subsequent early work on the Wittig reaction.[6]

3.2.1. Synthesis of Methyltriphenylphosphonium Bromide

This foundational phosphonium salt is the precursor to the simplest Wittig reagent, methylenetriphenylphosphorane.

Materials:

-

Triphenylphosphine (Ph₃P)

-

Methyl bromide (CH₃Br)

-

Benzene (solvent)

Procedure:

-

A solution of triphenylphosphine in dry benzene was prepared in a pressure bottle.

-

The solution was cooled, and condensed methyl bromide was added.

-

The pressure bottle was sealed and allowed to stand at room temperature for an extended period (e.g., 2 days).

-

The resulting white, crystalline precipitate of methyltriphenylphosphonium bromide was collected by filtration.

-

The solid was washed with hot benzene and dried.

3.2.2. Generation of Methylenetriphenylphosphorane (in situ)

The reactive ylide is typically generated and used immediately without isolation.

Materials:

-

Methyltriphenylphosphonium bromide

-

A strong base (e.g., phenyllithium or butyllithium)

-

Anhydrous ether (solvent)

Procedure:

-

Methyltriphenylphosphonium bromide was suspended in anhydrous ether under an inert atmosphere.

-

A solution of the strong base (e.g., phenyllithium in ether) was added to the suspension.

-